Cas no 2137826-11-8 (1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-)

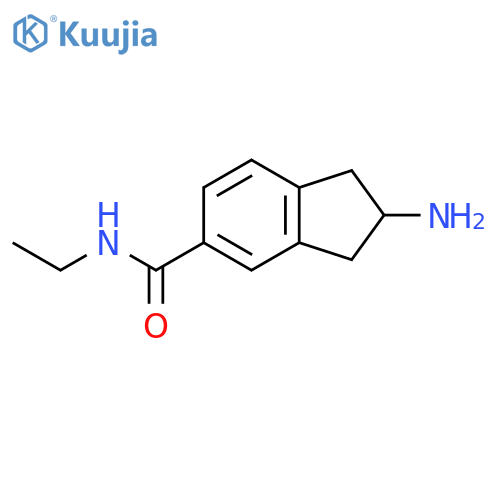

2137826-11-8 structure

商品名:1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-

CAS番号:2137826-11-8

MF:C12H16N2O

メガワット:204.268242835999

CID:5299406

1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- 化学的及び物理的性質

名前と識別子

-

- 1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-

-

- インチ: 1S/C12H16N2O/c1-2-14-12(15)9-4-3-8-6-11(13)7-10(8)5-9/h3-5,11H,2,6-7,13H2,1H3,(H,14,15)

- InChIKey: DTGDNEHJWGDCCO-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C=C(C(NCC)=O)C=C2)CC1N

1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-767090-0.1g |

2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |

2137826-11-8 | 95.0% | 0.1g |

$1081.0 | 2025-02-22 | |

| Enamine | EN300-767090-10.0g |

2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |

2137826-11-8 | 95.0% | 10.0g |

$5283.0 | 2025-02-22 | |

| Enamine | EN300-767090-2.5g |

2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |

2137826-11-8 | 95.0% | 2.5g |

$2408.0 | 2025-02-22 | |

| Enamine | EN300-767090-0.25g |

2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |

2137826-11-8 | 95.0% | 0.25g |

$1131.0 | 2025-02-22 | |

| Enamine | EN300-767090-1.0g |

2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |

2137826-11-8 | 95.0% | 1.0g |

$1229.0 | 2025-02-22 | |

| Enamine | EN300-767090-0.5g |

2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |

2137826-11-8 | 95.0% | 0.5g |

$1180.0 | 2025-02-22 | |

| Enamine | EN300-767090-5.0g |

2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |

2137826-11-8 | 95.0% | 5.0g |

$3562.0 | 2025-02-22 | |

| Enamine | EN300-767090-0.05g |

2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |

2137826-11-8 | 95.0% | 0.05g |

$1032.0 | 2025-02-22 |

1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

2137826-11-8 (1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量